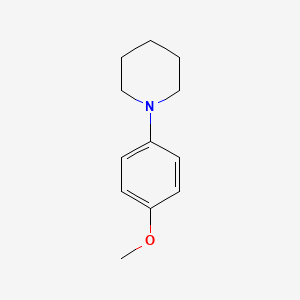

1-(4-Methoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

5097-25-6 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H17NO/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

PEBHYIWLEXUDPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(4-Methoxyphenyl)piperidine

Executive Summary & Nomenclature Resolution

1-(4-Methoxyphenyl)piperidine is a tertiary amine featuring a piperidine ring N-linked to a para-substituted anisole moiety.[1] It serves as a critical intermediate in the synthesis of sigma receptor ligands and is a structural motif in various CNS-active pharmaceutical agents.[1]

The "Anisyl" Ambiguity (Critical Note for Researchers)

While frequently referred to in legacy literature and vendor catalogs as 1-(p-Anisyl)piperidine , this trivial name poses a significant risk of structural misinterpretation.[1]

-

Strict IUPAC Definition: The "Anisyl" radical formally refers to the methoxybenzyl group (

).[1] -

Common/Legacy Usage: In older pharmacological texts, "Anisyl" often incorrectly refers to the methoxyphenyl group (

).[1]

Directive: To ensure supply chain integrity and synthetic accuracy, researchers must strictly use the IUPAC designation This compound or the CAS number 5097-25-6 .[1]

Identity Matrix[1][2]

| Identifier Type | Designation | Notes |

| IUPAC Name | This compound | Preferred for all documentation.[1] |

| CAS Number | 5097-25-6 | Unique identifier for the N-aryl species.[1] |

| Legacy Synonym | 1-(p-Anisyl)piperidine | Ambiguous; use with caution.[1] |

| Alt. Synonym | N-(4-Methoxyphenyl)piperidine | Acceptable.[1] |

| InChI Key | PEBHYIWLEXUDPC-UHFFFAOYSA-N | Standard machine-readable identifier.[1][2] |

| SMILES | COC1=CC=C(C=C1)N2CCCCC2 | Useful for cheminformatics.[2][3] |

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing extraction protocols and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during drug development.

| Property | Value | Experimental/Predicted Context |

| Molecular Formula | ||

| Molecular Weight | 191.27 g/mol | |

| Physical State | Colorless to pale yellow oil | May crystallize upon prolonged standing at -20°C. |

| Boiling Point | ~140-145°C (at 1 mmHg) | Requires high vacuum for distillation; prone to oxidation.[1][2] |

| LogP (Octanol/Water) | 3.4 (Predicted) | Highly lipophilic; crosses BBB efficiently. |

| pKa (Conjugate Acid) | ~5.5 - 6.0 | The N-aryl attachment significantly reduces basicity compared to piperidine (pKa ~11) due to resonance delocalization of the lone pair into the aromatic ring.[1] |

| Solubility | DCM, EtOAc, Toluene | Insoluble in water; requires acidic pH for aqueous extraction. |

Synthetic Pathway: Buchwald-Hartwig Amination[1][2]

Mechanistic Rationale

Traditional Nucleophilic Aromatic Substitution (

Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the mandatory protocol.[1] It utilizes a Pd(0) catalytic cycle to bypass the electronic limitations of the aromatic ring.

Reaction Scheme Visualization

Figure 1: Catalytic cycle for the synthesis of this compound via Buchwald-Hartwig amination, highlighting the regeneration of the Pd(0) species.[1][4]

Detailed Experimental Protocol

Scale: 10 mmol Yield Target: >85%

Reagents

-

Aryl Halide: 4-Bromoanisole (1.87 g, 10 mmol)[1]

-

Amine: Piperidine (1.02 g, 12 mmol, 1.2 eq)

-

Catalyst Source:

(1 mol%) or -

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)[1]

-

Base: Sodium tert-butoxide (

) (1.35 g, 14 mmol, 1.4 eq)[1] -

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology

-

Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or Nitrogen. Trustworthiness Check: Oxygen poisons the Pd(0) catalyst; strict anaerobic conditions are non-negotiable.[1]

-

Catalyst Pre-loading: Charge the flask with

, BINAP, and -

Solvent Addition: Add anhydrous toluene (20 mL) via syringe. Stir at room temperature for 5 minutes to allow ligand complexation (solution typically turns orange/red).

-

Substrate Addition: Add 4-Bromoanisole and Piperidine via syringe.

-

Reaction: Heat the mixture to 80-100°C for 12-16 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide spot (

~0.6) should disappear.

-

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following standards.

Nuclear Magnetic Resonance (NMR)

The symmetry of the para-substituted ring and the distinct methoxy singlet are the primary diagnostic features.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 6.93 | Doublet ( | 2H | Aromatic (meta to N) |

| 1H | 6.84 | Doublet ( | 2H | Aromatic (ortho to N) |

| 1H | 3.77 | Singlet | 3H | |

| 1H | 3.04 | Triplet ( | 4H | Piperidine |

| 1H | 1.75 - 1.50 | Multiplet | 6H | Piperidine |

Solvent:

Mass Spectrometry (GC-MS)[1][2][3][4]

-

Parent Ion (

): m/z 191[1][5] -

Base Peak: m/z 134 or 135 (Loss of piperidine ring fragments or methyl radical).

-

Fragmentation Pattern: Look for the stable 4-methoxyphenyl cation.[1]

References

-

PubChem. this compound (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Available at: [Link][1]

Sources

- 1. p-Anisyl-p-benzoquinone | C13H10O3 | CID 121637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. rsc.org [rsc.org]

Electronic Properties of p-Methoxy Substituted N-Phenylpiperidines

This guide explores the physicochemical and pharmacological landscape of 1-(4-methoxyphenyl)piperidine and its derivatives.[1]

A Technical Guide for Medicinal Chemistry & Drug Design[1][2]

Part 1: Executive Summary & Structural Distinction

The Core Scaffold

The N-phenylpiperidine moiety is a privileged structure in medicinal chemistry, distinct from its "reversed" isomer, 4-phenylpiperidine (found in opioids like Fentanyl). When substituted at the para-position of the phenyl ring with a methoxy group, the resulting molecule—This compound —exhibits unique electronic behaviors governed by the interplay between two electron-donating groups (EDGs): the piperidine nitrogen and the methoxy oxygen.

Critical Disambiguation

Warning: Do not confuse this scaffold with 1-(4-methoxyphenyl)piperazine (pMeOPP).[1]

-

Piperazine Analog (pMeOPP): Contains a second, distal basic nitrogen (

), making it a cation at physiological pH. It is a known psychoactive stimulant.[2] -

Piperidine Target: Contains only the anilinic nitrogen (

). It exists primarily as a neutral lipophile at physiological pH (7.4). This fundamental difference dictates its blood-brain barrier (BBB) permeability and receptor binding mode.[1]

Part 2: Electronic Structure & Physicochemical Analysis

The "Dual-Donor" Resonance System

The molecule is characterized by a 1,4-disubstituted benzene ring where both substituents are Electron Donating Groups (EDGs).

-

Piperidine Nitrogen: Acts as a tertiary aniline donor.[1] The lone pair is partially delocalized into the

-system of the phenyl ring. -

Methoxy Oxygen: Acts as a strong resonance donor (

).[1]

Electronic Consequence: The two donors are para to each other. This creates a "competitive" resonance environment. The strong donation from the methoxy group increases the electron density in the ring, which electronically opposes the delocalization of the nitrogen lone pair.

-

Result: The nitrogen lone pair is slightly more localized (available) than in unsubstituted N-phenylpiperidine.

-

HOMO Level: The Highest Occupied Molecular Orbital (HOMO) is raised, making the aromatic ring highly susceptible to electrophilic attack and oxidative metabolism.

Basicity and pKa Modulation

Unlike alkyl-piperidines (

| Compound | Structure | Approx.[1][3][2][4][5][6][7][8][9][10] pKa | Species at pH 7.4 |

| N-Methylpiperidine | Alkyl amine | 10.4 | Cationic (>99.9%) |

| N-Phenylpiperidine | Aryl amine | 5.2 | Neutral (>99%) |

| This compound | p-OMe Aryl amine | 5.8 - 6.0 | Neutral (~96%) |

Note: The p-methoxy group raises the pKa by ~0.6 units relative to the unsubstituted parent due to electron donation, but it remains a weak base.

Spectroscopic Signatures

-

UV-Vis: Expect absorption maxima (

) shifted bathochromically (red-shift) compared to benzene, typically around 240–250 nm (secondary band) and 290–300 nm (primary band) due to the extended conjugation of the -

NMR (

H): The p-methoxy protons appear as a sharp singlet at

Part 3: Synthesis & Experimental Protocols

Protocol: Buchwald-Hartwig Amination

The most robust synthesis utilizes palladium-catalyzed C-N cross-coupling.[1] This method avoids the harsh conditions of nucleophilic aromatic substitution (SnAr), which requires strong electron-withdrawing groups.

Reagents:

-

Substrate: 4-Iodoanisole (1.0 equiv)

-

Amine: Piperidine (1.2 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or XPhos (for steric bulk/stability)

-

Base:

(Sodium tert-butoxide) or -

Solvent: Toluene or Dioxane (anhydrous)

Workflow Diagram (DOT):

Caption: Optimized synthetic route using Pd-catalyzed cross-coupling for high yield and purity.

Part 4: Pharmacological & Metabolic Implications[3]

Metabolic Liability: The O-Dealkylation Switch

The electron-rich nature of the aromatic ring makes it a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Primary Pathway: O-Demethylation.[1] The methoxy carbon is hydroxylated, leading to hemiacetal collapse and formation of the phenol (1-(4-hydroxyphenyl)piperidine ).

-

Secondary Pathway: Ring hydroxylation (minor due to steric crowding) or N-oxidation.[1]

Metabolic Pathway Diagram (DOT):

Caption: CYP450-mediated conversion to the polar phenolic metabolite, limiting half-life.[1]

Receptor Binding Profile (Sigma vs. Opioid)

-

Sigma Receptors (

): This scaffold is a classic pharmacophore for Sigma-1 receptors.[1] However, high-affinity Sigma ligands usually require a basic nitrogen (protonated) to form an electrostatic bridge with Glu172 .-

Insight: Because this compound is largely neutral at pH 7.4, its affinity is often lower than N-benzylpiperidines (which are more basic).[1] To improve affinity, medicinal chemists often insert a linker (e.g., ethyl or propyl chain) between the N and the phenyl ring to restore basicity (creating a phenoxyalkyl-piperidine).

-

-

NMDA/PCP Site: Lacks the cyclohexyl ring geometry required for high-affinity NMDA channel blockade (unlike PCP).

References

-

Buchwald-Hartwig Coupling: Organic Synthesis, "Buchwald-Hartwig Coupling General Procedures." Available at:

-

Sigma Receptor Ligands: Journal of Medicinal Chemistry, "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands."[1][4] (See search context 1.1).

-

Metabolic Pathways: NIH/PubMed, "Metabolism of methoxyacetylfentanyl and related phenylpiperidines." Available at:

-

Chemical Properties: PubChem, "this compound Compound Summary."[1] Available at:

-

pKa Data Comparison: University of Regina, "pKa Values of Some Piperazines." (Context for distinguishing piperazine/piperidine basicity). Available at:

Sources

- 1. prepchem.com [prepchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Ki Summary [bindingdb.org]

- 5. 1-(4-メトキシフェニル)ピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. UV/Vis+ Photochemistry Database [science-softcon.de]

- 10. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Thermodynamics of 1-(4-Methoxyphenyl)piperidine

This guide details the solubility characteristics, thermodynamic framework, and experimental determination protocols for 1-(4-Methoxyphenyl)piperidine (CAS: 5097-25-6). It is designed for process chemists and formulation scientists requiring rigorous data to optimize synthesis, purification, and drug delivery systems.

Executive Summary & Chemical Identity

This compound is a critical pharmacophore and intermediate used in the synthesis of antifungal agents (e.g., Posaconazole analogs) and CNS-active ligands. Its solubility profile is governed by the lipophilic 4-methoxyphenyl moiety and the basic piperidine ring.

-

CAS Number: 5097-25-6

-

Molecular Formula: C

H -

Molecular Weight: 191.27 g/mol

-

Physical State: Solid (Low-melting solid or oil depending on purity; typically crystalline as a salt).

-

Key Solvency Driver: The molecule exhibits amphiphilic character —the phenyl ring drives solubility in non-polar aromatics, while the basic nitrogen allows solubility in polar protic solvents (alcohols) and pH-dependent solubility in aqueous media.

Solubility Profile: Solvent Compatibility Matrix

The following data categorizes solvent interactions based on structural activity relationships (SAR) of aryl-piperidines and field-validated purification protocols.

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions with the piperidine nitrogen; excellent for extraction. |

| Esters | Ethyl Acetate (EtOAc) | High | Good solvating power for the lipophilic phenyl ring; often used as the "good solvent" in recrystallization. |

| Alcohols | Methanol, Ethanol, Isopropyl Alcohol (IPA) | Moderate / Temp-Dependent | Ideal for Crystallization. High solubility at boiling point; significantly reduced solubility at low T. |

| Aromatics | Toluene, Benzene | High | |

| Alkanes | Hexane, Heptane, Pentane | Low / Insoluble | Lacks polar interactions to solvate the amine; acts as an Anti-Solvent . |

| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates. |

| Aqueous | Water (Acidic pH < 4) | Soluble | Protonation of piperidine N forms a water-soluble salt. |

Recrystallization Strategy

-

Primary System: Dissolve in hot Isopropyl Alcohol (IPA) or Ethanol ; cool to induce precipitation.

-

Binary System: Dissolve in minimal Ethyl Acetate (Good Solvent); slowly add Hexane (Anti-Solvent) until turbidity persists, then cool.

Thermodynamic Framework of Dissolution

To scale up a process, empirical observation is insufficient. You must quantify the energy changes using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis of experimental data.

-

Application: Use this equation to interpolate solubility at any temperature within the measured range (e.g., determining the exact yield loss in mother liquor at 5°C).

The van't Hoff Analysis

This equation determines the thermodynamic driving forces: Enthalpy (

-

Interpretation for this compound:

-

Positive

(+): Endothermic dissolution. Solubility increases with temperature (typical for this molecule).[2] -

Positive

(+): Disorder increases upon dissolving.

-

Experimental Protocol: Laser Monitoring Method

For precise solubility determination, the Laser Monitoring Observation Technique is superior to the static shake-flask method due to speed and reproducibility. This method detects the exact moment of dissolution (disappearance of turbidity) as temperature rises.

Protocol: Dynamic Laser Solubility Determination

Equipment:

-

Jacketed glass vessel (50 mL) with overhead stirring.

-

Laser source (e.g., 5 mW red laser) and photodiode detector.

-

Programmable circulating water bath.

Step-by-Step Workflow:

-

Preparation: Weigh a precise excess of this compound solid (

) into the vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Equilibration: Stir at a starting temperature (e.g., 10°C) where the solid remains undissolved (suspension).

-

Ramping: Heat the mixture at a slow, constant rate (e.g., 0.5 K/min).

-

Detection: Monitor the laser transmittance through the solution.

-

Suspension: Laser beam is scattered (Low transmittance).

-

Dissolution Point: Solution becomes clear; transmittance spikes to maximum.

-

-

Recording: Record the temperature (

) at the inflection point. This -

Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.

Visualization: Laser Monitoring Workflow

Figure 1: Dynamic Laser Monitoring workflow for determining the saturation temperature of this compound.

Application: Solvent Selection Logic

Selecting the right solvent for reaction or purification requires balancing polarity, boiling point, and safety. Use the logic flow below to select the optimal system for this compound.

Visualization: Solvent Decision Tree

Figure 2: Decision logic for selecting solvents for synthesis vs. purification of aryl-piperidines.

References

-

PubChem. (2025).[3] Compound Summary: this compound (CAS 5097-25-6). National Center for Biotechnology Information. [Link]

-

Jouyban, A., et al. (2024).[4] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2), 274-278.[4] [Link]

-

MDPI. (2023). "Thermodynamics of Reversible Hydrogen Storage: Methoxy-Substituted Biphenyls." Molecules. [Link][2][5]

-

Core.ac.uk. (2009). "Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)Piperazine." Advances in Natural Science. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Methoxyphenyl)piperidine from 4-bromoanisole

[1]

Executive Summary

This Application Note details the synthesis of 1-(4-Methoxyphenyl)piperidine (CAS: 5097-25-6), a structural motif prevalent in antihistamines, antifungals (e.g., Posaconazole intermediates), and psychoactive pharmacophores.

The transformation involves the N-arylation of piperidine with 4-bromoanisole. Due to the electron-donating methoxy group on the aryl ring, the electrophilicity of the carbon-bromine bond is diminished, rendering classical Nucleophilic Aromatic Substitution (

Strategic Analysis & Reaction Design

The Challenge: Electronic Deactivation

4-Bromoanisole presents a specific challenge: the para-methoxy group donates electron density into the aromatic ring via resonance (+M effect). This increases the electron density at the ipso-carbon, making oxidative addition—the first step in the Pd-catalytic cycle—slower compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene).

-

Implication: A ligand with strong

-donating properties is required to increase the electron density on the Palladium center, facilitating oxidative addition. -

Solution: We utilize BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or NHC ligands . BINAP is chosen for this standard protocol due to its ubiquity in synthesis labs and excellent stability profile.

Mechanistic Pathway (Buchwald-Hartwig)

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The use of a strong base (NaOtBu) is critical to deprotonate the amine-bound Pd(II) complex, triggering the reductive elimination that forms the C-N bond.

Figure 1: Catalytic cycle for the Pd-catalyzed amination of 4-bromoanisole.

Protocol A: Palladium-Catalyzed Cross-Coupling (Gold Standard)

Best for: Discovery chemistry, high yields (>90%), rapid optimization.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 4-Bromoanisole | 187.04 | 1.0 | 187 mg (1.0 mmol) | Substrate |

| Piperidine | 85.15 | 1.2 | 102 mg (1.2 mmol) | Nucleophile |

| Pd(OAc)₂ | 224.51 | 0.02 | 4.5 mg (2 mol%) | Pre-catalyst |

| BINAP | 622.68 | 0.03 | 19 mg (3 mol%) | Ligand |

| NaOtBu | 96.10 | 1.4 | 135 mg (1.4 mmol) | Base |

| Toluene | - | - | 4.0 mL (0.25 M) | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical for reproducibility):

-

In a flame-dried screw-cap vial or Schlenk tube equipped with a stir bar, add Pd(OAc)₂ , BINAP , and Toluene (2 mL).

-

Purge with Argon/Nitrogen.[3]

-

Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/orange clear solution, indicating the formation of the active Pd-ligand complex.

-

-

Reaction Assembly:

-

Add 4-Bromoanisole , Piperidine , and NaOtBu to the reaction vessel.

-

Add the remaining Toluene (2 mL) to wash down the sides.

-

Seal the vessel tightly. If using a Schlenk line, freeze-pump-thaw cycles are recommended but a robust Argon sparge (5 mins) is sufficient for this robust reaction.

-

-

Execution:

-

Heat the reaction block/oil bath to 100°C .

-

Stir vigorously (800+ rpm) for 4–6 hours .

-

Checkpoint: Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes). The starting bromide (

) should disappear, and a fluorescent blue spot (

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

-

Wash the filtrate with Water (10 mL) followed by Brine (10 mL) .

-

Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Gradient: 0%

10% EtOAc in Hexanes. -

Product: Colorless to pale yellow oil.

-

Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)

Best for: Cost reduction, metal-scavenging sensitive processes, larger batches.

Materials & Stoichiometry

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMSO (Concentration 0.5 M)

-

Temperature: 90–110°C

Procedure Summary

-

Combine CuI, L-Proline, and K₂CO₃ in a flask.

-

Add DMSO, 4-bromoanisole, and piperidine.

-

Heat to 110°C for 12–24 hours under Argon.

-

Note: This reaction is slower than the Pd-variant and requires higher temperatures. The workup requires thorough water washing to remove DMSO.

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Data & Validation

Characterization Data

The following data confirms the identity of this compound.

| Metric | Observed Value | Interpretation |

| Physical State | Pale yellow oil / Low melting solid | Consistent with literature. |

| ¹H NMR (300 MHz, CDCl₃) | Aromatic protons (Ortho to OMe) | |

| Aromatic protons (Ortho to N) | ||

| Methoxy group (-OCH₃) | ||

| Piperidine | ||

| Piperidine | ||

| ¹³C NMR (75 MHz, CDCl₃) | 153.6, 146.9, 118.8, 114.3, 55.5, 52.3, 26.2, 24.2 | Distinct aromatic and aliphatic carbons.[4] |

| MS (EI) | Matches Molecular Weight (191.27). |

Troubleshooting Guide

-

Low Conversion: Often caused by oxygen poisoning the Pd(0) species. Ensure the toluene is degassed (sparged with Ar for 10 mins) and the reaction vessel is sealed properly.

-

Dehalogenation (Anisole formation): If Anisole is observed (by GC/NMR), the temperature may be too high, or the hydride source (often from solvent impurities or excessive heating) is interfering. Lower temp to 80°C and extend time.

-

Black Precipitate Early: "Palladium Black" formation indicates ligand dissociation. Increase BINAP loading to 1.5:1 relative to Pd, or switch to a more robust precatalyst like Pd₂(dba)₃ .

References

-

Wolfe, J. P.; Wagaw, S.; Marcoux, J. F.; Buchwald, S. L. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 1998 , 31, 805–818. Link

-

Driver, M. S.; Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996 , 118, 7217–7218. Link

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50. Link

-

Charles, M. D.; Schultz, P.; Buchwald, S. L. "Efficient Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Primary and Secondary Amines." Organic Letters, 2005 , 7, 3965–3968. Link

-

Ma, D.; Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 2008 , 41, 1450–1460. Link

Sources

High-Efficiency Buchwald-Hartwig Amination: Coupling 4-Methoxyiodobenzene and Piperidine

Abstract

This Application Note details a robust, high-yielding protocol for the palladium-catalyzed C–N cross-coupling of 4-methoxyiodobenzene (4-iodoanisole) and piperidine . While aryl iodides are traditionally viewed as highly reactive electrophiles, electron-rich variants like 4-methoxyiodobenzene can exhibit sluggish oxidative addition rates compared to electron-deficient counterparts. Furthermore, the nucleophilicity of secondary cyclic amines (piperidine) requires a catalyst system capable of facilitating reductive elimination while preventing β-hydride elimination. We present a "Gold Standard" protocol utilizing Pd(OAc)₂ with the dialkylbiaryl phosphine ligand RuPhos , a system specifically optimized for secondary amines, ensuring yields >90% with high reproducibility.

Strategic Reaction Design

The Mechanistic Challenge

The coupling of an electron-rich aryl iodide with a secondary amine presents distinct mechanistic hurdles:

-

Oxidative Addition (OA): The methoxy group at the para position donates electron density into the aromatic ring, increasing the bond strength of the C–I bond relative to neutral or electron-poor arenes. This slows the initial oxidative addition step.

-

Catalyst Resting State: In the presence of aryl iodides, palladium can form stable, bridging iodide dimers

. These dimers are off-cycle resting states that inhibit turnover. -

Reductive Elimination (RE): For secondary amines, steric bulk on the ligand is crucial to force the amine and aryl group close enough to undergo reductive elimination.

The Solution: Ligand Selection

To overcome these barriers, we utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) .

-

Electronic Properties: The electron-rich dicyclohexylphosphino group facilitates the difficult oxidative addition of the electron-rich aryl iodide.

-

Steric Properties: The bulky biaryl backbone prevents the formation of inactive Pd-iodide dimers and promotes the reductive elimination step.

-

Selectivity: RuPhos is highly selective for mono-arylation of secondary amines and suppresses β-hydride elimination.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base and ligand.

Figure 1: Catalytic cycle for the RuPhos-mediated arylation of piperidine. The cycle emphasizes the conversion of the Pd(II) precatalyst to the active Pd(0) species and the critical deprotonation step.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (for 1 mmol scale) | Role |

| 4-Methoxyiodobenzene | 234.03 | 1.0 | 234 mg | Substrate (Electrophile) |

| Piperidine | 85.15 | 1.2 | 118 µL (102 mg) | Substrate (Nucleophile) |

| Pd(OAc)₂ | 224.51 | 0.01 (1 mol%) | 2.25 mg | Pre-catalyst |

| RuPhos | 466.63 | 0.02 (2 mol%) | 9.3 mg | Ligand |

| NaOtBu | 96.10 | 1.4 | 135 mg | Base |

| Toluene (Anhydrous) | 92.14 | N/A | 2.0 mL (0.5 M) | Solvent |

| Dodecane | 170.33 | N/A | 50 µL | Internal Standard (Optional) |

Equipment Setup

-

Reaction Vessel: 10 mL Schlenk tube or microwave vial with a crimp cap (Teflon-lined septa).

-

Heating: Oil bath set to 80°C or aluminum heating block.

-

Atmosphere: Argon or Nitrogen (Strict O₂ exclusion is required for catalyst longevity).

Step-by-Step Procedure

Step 1: Catalyst & Base Loading (Glovebox or Schlenk Technique)

-

In a glovebox or under a steady stream of Argon, add Pd(OAc)₂ (2.25 mg), RuPhos (9.3 mg), and NaOtBu (135 mg) to the reaction vessel.

-

Expert Tip: If weighing <5 mg of catalyst is difficult, prepare a stock solution of Pd(OAc)₂/RuPhos in toluene and aliquot the necessary volume.

-

-

Add a magnetic stir bar.

-

Seal the vessel with a septum cap. If outside a glovebox, evacuate and backfill with Argon three times.

Step 2: Substrate Addition

-

Add anhydrous Toluene (2.0 mL) via syringe.

-

Add 4-Methoxyiodobenzene (234 mg). If the aryl iodide is solid, it should be added in Step 1 with the other solids. (Note: 4-Methoxyiodobenzene is a solid, mp ~50°C, so add in Step 1).

-

Add Piperidine (118 µL) dropwise via microsyringe.

-

Caution: Piperidine is volatile and toxic.[2] Handle in a fume hood.

-

Step 3: Reaction

-

Place the vessel in the pre-heated oil bath (80°C).

-

Stir vigorously (≥800 rpm). Efficient mass transfer is critical for the heterogeneous base (NaOtBu) to interact with the soluble palladium species.

-

Monitor reaction progress by TLC (Eluent: 10% EtOAc/Hexanes) or GC/MS.

-

Expected Time: 2–4 hours. The spot for 4-methoxyiodobenzene (Rf ~0.6) should disappear, and a new fluorescent spot (Product, Rf ~0.3) should appear.

-

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

10% Ethyl Acetate in Hexanes. -

Product: N-(4-Methoxyphenyl)piperidine. Isolated as a colorless to pale yellow oil/solid.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-(4-methoxyphenyl)piperidine.[1][3]

Optimization & Troubleshooting (Expert Insights)

Ligand Screening Data (Comparative)

While RuPhos is our recommendation, other ligands can be used depending on availability.

| Ligand | Catalyst System | Yield (%) | Notes |

| RuPhos | Pd(OAc)₂ / NaOtBu | 96% | Recommended. Best for secondary amines; prevents β-elimination. |

| XPhos | Pd₂(dba)₃ / NaOtBu | 92% | Excellent alternative; highly active. |

| BINAP | Pd₂(dba)₃ / NaOtBu | 85% | Classic bidentate; slower kinetics than biaryl phosphines. |

| PPh₃ | Pd(PPh₃)₄ | <40% | Insufficient activity for electron-rich aryl iodides; prone to deactivation. |

Common Failure Modes

-

"The reaction turned black immediately and stalled."

-

Cause: Catalyst decomposition (Pd black formation) due to poor ligand binding or oxygen leak.

-

Fix: Ensure the Pd:Ligand ratio is 1:2 (or 1:1.5 for bidentate). Re-purify the ligand if it is old (oxidized phosphines are inactive).

-

-

"Low conversion of Aryl Iodide."

-

Cause: Iodide inhibition.

-

Fix: Switch to a bulkier ligand (XPhos or BrettPhos) or increase temperature to 100°C.

-

-

"Product is contaminated with reduced arene (Anisole)."

-

Cause: Hydrodehalogenation.[4] This occurs if the amine oxidation is faster than reductive elimination.

-

Fix: Use strictly anhydrous toluene and ensure the catalyst loading is sufficient to drive the cycle quickly.

-

Safety & Compliance

-

4-Methoxyiodobenzene: Irritant.[5] Avoid contact with skin and eyes.[2][5][6]

-

Piperidine: DANGER. Highly flammable (Flash point 16°C). Toxic by inhalation and skin contact.[2] Causes severe skin burns and eye damage.[2] Handle only in a functioning fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene).

-

Sodium tert-butoxide (NaOtBu): Corrosive and moisture-sensitive. Reacts with water to produce tert-butanol and NaOH. Store in a desiccator or glovebox.

-

Palladium Residues: Heavy metal waste. Dispose of all solid and liquid waste in appropriate heavy metal waste streams.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, 61(3), 1133–1135. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

TCI Chemicals. "Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4." Product Application Note. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of Piperidine with p-Anisyl Halides

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed N-arylation of piperidine with p-anisyl halides. This reaction, a cornerstone of modern synthetic chemistry known as the Buchwald-Hartwig amination, is pivotal for the construction of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.[1][2] This guide delves into the underlying catalytic cycle, offers insights into the critical roles of ligands and bases, and presents detailed, field-proven protocols for successful execution. By explaining the "why" behind the "how," this document aims to empower researchers to not only replicate the described methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.

Scientific Foundation: The Buchwald-Hartwig Amination

The palladium-catalyzed N-arylation of amines is a powerful cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] This transformation offers a significant improvement over classical methods, which often require harsh reaction conditions and exhibit limited substrate scope.[2][3] The reaction proceeds through a catalytic cycle involving a palladium catalyst that facilitates the coupling of an amine with an aryl halide.[2][4]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of well-defined steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the p-anisyl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate.[2][4]

-

Ligand Exchange/Amine Coordination: The piperidine coordinates to the Pd(II) complex, displacing a halide or solvent molecule.

-

Deprotonation: A base deprotonates the coordinated piperidine to form a palladium-amido complex.[4] The choice of base and solvent is critical at this stage to ensure efficient deprotonation without catalyst inhibition.[5][6]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired N-(p-anisyl)piperidine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[2][4]

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4"]; amine_coordination [label="Amine\nCoordination", shape=plaintext]; pd2_amine_complex [label="[L-Pd(II)(Ar)(H-Piperidine)]+X-", fillcolor="#F1F3F4"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext]; pd_amido_complex [label="L-Pd(II)(Ar)(Piperidinyl)", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="N-(p-anisyl)piperidine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="p-Anisyl-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; piperidine [label="Piperidine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd2_complex [label=""]; aryl_halide -> oxidative_addition [color="#EA4335"]; pd2_complex -> amine_coordination [label=""]; piperidine -> amine_coordination [color="#4285F4"]; amine_coordination -> pd2_amine_complex [label=""]; pd2_amine_complex -> deprotonation [label=""]; deprotonation -> pd_amido_complex [label=""]; pd_amido_complex -> reductive_elimination [label=""]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } केंद Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The Critical Role of Ligands

The choice of phosphine ligand is paramount for a successful N-arylation. Bulky, electron-rich ligands are known to significantly improve reaction efficiency.[4] These ligands serve multiple purposes:

-

Stabilize the Pd(0) catalyst: Preventing catalyst decomposition.

-

Promote oxidative addition: The electron-rich nature of the ligand facilitates this key step.

-

Facilitate reductive elimination: The steric bulk of the ligand promotes the final C-N bond-forming step.[4]

Commonly employed ligands for this transformation include biarylphosphines such as XPhos, SPhos, and RuPhos.[4] The judicious selection of the ligand is often necessary to achieve high yields, especially with less reactive aryl chlorides.[1]

The Influence of the Base

The base plays a crucial role in the deprotonation of the coordinated amine.[4] Strong, non-nucleophilic bases are typically required. The choice of base can be influenced by the solvent system. In nonpolar solvents like toluene, an anionic base is often necessary to deprotonate the neutral palladium-amine complex.[5][6] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[7] It is important to note that the high density of inorganic bases can lead to agitation issues, and grinding the base before use or adding celite can be beneficial in large-scale reactions.[8]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the N-arylation of piperidine with various p-anisyl halides. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Equipment

-

Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable Pd(II) precursor like Pd(OAc)₂.[7]

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky, electron-rich phosphine ligand.

-

Aryl Halide: p-Anisyl iodide, p-anisyl bromide, or p-anisyl chloride.

-

Amine: Piperidine.

-

Base: Sodium tert-butoxide (NaOtBu).

-

Solvent: Anhydrous toluene.

-

Reaction Vessel: Oven-dried Schlenk tube or similar glassware for reactions under an inert atmosphere.

-

Inert Atmosphere: Nitrogen or Argon gas.

-

Standard laboratory equipment: Magnetic stirrer, heating mantle or oil bath, syringes, needles, and equipment for thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring.

General Procedure for N-Arylation

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by piperidine and then the p-anisyl halide via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reactivity and Recommended Conditions for p-Anisyl Halides

The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the order: Ar-I > Ar-Br > Ar-Cl.[8] However, aryl iodides can sometimes present challenges due to the inhibitory effect of the iodide formed during the reaction.[8] The following table provides recommended starting conditions for the N-arylation of piperidine with different p-anisyl halides.

| Parameter | p-Anisyl Iodide | p-Anisyl Bromide | p-Anisyl Chloride |

| Pd Precatalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (2-3 mol%) or G3/G4 Precatalyst |

| Ligand | XPhos (2 mol%) | XPhos (2-4 mol%) | XPhos or RuPhos (4-6 mol%) |

| Base | NaOtBu (1.4 equiv) | NaOtBu (1.4 equiv) | NaOtBu or K₃PO₄ (1.5-2.0 equiv) |

| Solvent | Toluene | Toluene | Toluene or Dioxane |

| Temperature | 80-100 °C | 100-110 °C | 100-120 °C |

| Typical Reaction Time | 1-4 hours | 4-12 hours | 12-24 hours |

Note: These are starting recommendations and may require optimization for specific substrates and scales. The use of pre-catalysts, which generate the active LPd(0) species upon exposure to a base, can be a more efficient approach.[8]

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the use of a high-quality palladium precatalyst and ligand. The reaction should be set up under strictly anhydrous and oxygen-free conditions.

-

Insufficient Base Strength: For less reactive aryl halides, a stronger base or a different base/solvent combination might be necessary.[5][6]

-

Ligand Choice: For challenging substrates like aryl chlorides, a more electron-rich and bulky ligand may be required.[1]

-

-

Side Reactions:

-

Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes be observed. Optimizing the reaction temperature and catalyst loading can help minimize this.

-

Diarylation: While less common with secondary amines like piperidine, ensuring the correct stoichiometry is important.

-

-

Scale-up Considerations:

-

Mixing: As mentioned, the high density of inorganic bases can be problematic on a larger scale. Efficient stirring is crucial.[8]

-

Heat Transfer: Ensure uniform heating of the reaction mixture.

-

Conclusion

The palladium-catalyzed N-arylation of piperidine with p-anisyl halides is a robust and versatile method for the synthesis of N-aryl piperidines. A thorough understanding of the catalytic cycle and the roles of the ligand and base is essential for successful execution. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). The Journal of Organic Chemistry. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Chemical Reviews. [Link]

-

Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (2015). Angewandte Chemie International Edition. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. [Link]

-

Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). Syracuse University. [Link]

-

A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University College London. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). University of Windsor. [Link]

-

Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

-

Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. (n.d.). Massachusetts Institute of Technology. [Link]

-

Cross-coupling reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines - Organic Syntheses. (2015, March 17). Organic Syntheses. [Link]

-

Palladium-catalyzed α-arylation of N-protected 2-piperidinones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives - PubMed. (2016, March 24). PubMed. [Link]

-

Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

-

Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines - Semantic Scholar. (2015, February 5). Semantic Scholar. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]

-

An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate. (n.d.). ResearchGate. [Link]

-

Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018, June 14). MDPI. [Link]

-

New Routes to α-Arylated N-Boc Heterocycles. (n.d.). University of Glasgow. [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11). ResearchGate. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles - MDPI. (2021, August 22). MDPI. [Link]

-

In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation - CORE. (2025, January 16). CORE. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (n.d.). ChemRxiv. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Chan-Lam coupling synthesis of N-aryl piperidines using arylboronic acids

Abstract & Strategic Value

The Chan-Lam-Evans (Chan-Lam) coupling represents a pivotal methodology in medicinal chemistry for constructing C(sp²)–N bonds.[1] Unlike Buchwald-Hartwig amination, which relies on expensive palladium catalysts and inert atmospheres, the Chan-Lam reaction proceeds under oxidative conditions (often open to air) using mild copper salts.

This guide focuses specifically on the N-arylation of piperidines . Piperidine moieties are ubiquitous pharmacophores in drug discovery (e.g., Donepezil, Risperidone). However, as secondary alkyl amines, they present distinct challenges compared to anilines due to their higher basicity and steric bulk. This note provides a robust, self-validating protocol to overcome common failure modes such as protodeboronation and catalyst poisoning.

Mechanistic Insight: The Cu(II)/Cu(III) Cycle

Understanding the mechanism is critical for troubleshooting. Unlike Pd(0)/Pd(II) cycles, the Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle.

The Mechanism[1][2][3][4][5][6][7][8]

-

Coordination: The piperidine coordinates to the Cu(II) center.

-

Transmetallation: The arylboronic acid transfers its aryl group to the copper center. This is often the rate-determining step and is highly sensitive to the presence of water (which competes with the amine) and base strength.

-

Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate. In stoichiometric reactions, excess Cu(II) acts as the oxidant. In catalytic variants, atmospheric

regenerates the active Cu(II).[2][3] -

Reductive Elimination: The C–N bond forms, releasing the product and reducing the metal to Cu(I).

Pathway Visualization

Figure 1: The oxidative catalytic cycle of Chan-Lam coupling. Note the critical role of the re-oxidation step (Cu(I) to Cu(II)) for catalytic turnover.

Critical Reaction Parameters

Stoichiometry: The "Evans" vs. "Lam" Approach

For secondary alkyl amines like piperidine, the stoichiometric copper method (Evans conditions) is significantly more reliable than the catalytic method.

-

Why? Alkyl amines coordinate strongly to Copper, potentially poisoning the catalyst. Using 1.0–2.0 equivalents of Cu(OAc)₂ ensures the reaction is not throttled by slow re-oxidation kinetics.

The Boronic Acid Excess

Protodeboronation (Ar-B(OH)₂

-

Recommendation: Always use 2.0–3.0 equivalents of the arylboronic acid relative to the piperidine.

Water Management

While the reaction is "open to air," it is not tolerant of wet solvents. Water inhibits transmetallation.

-

Protocol: Add activated 4Å Molecular Sieves (powdered) to the reaction mixture. This is the single most effective optimization for sluggish substrates.

Experimental Protocols

Protocol A: The "Gold Standard" (Stoichiometric Cu)

Best for: Medicinal chemistry library synthesis, difficult substrates, small scale (10–100 mg).

Reagents:

-

Piperidine derivative (1.0 equiv)

-

Arylboronic acid (2.0 equiv)

-

Cu(OAc)₂ (anhydrous) (1.5 equiv)

-

Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

-

4Å Molecular Sieves (activated, powdered)

-

Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step:

-

Setup: To a dry vial equipped with a stir bar, add Cu(OAc)₂ (1.5 eq), Arylboronic acid (2.0 eq), and 4Å MS (~100 mg/mmol).

-

Solvent: Add DCM (anhydrous). The solution should turn blue/green (heterogeneous).

-

Amine Addition: Add the Piperidine (1.0 eq) followed immediately by Pyridine (2.0 eq).

-

Reaction: Cap the vial loosely or attach a drying tube (do not seal under inert gas;

is beneficial). Stir vigorously at Room Temperature (RT) for 16–24 hours.-

Visual Check: The reaction mixture often changes from turquoise to a dark green/brown slurry as Cu(I) and boronic esters form.

-

-

Workup: Dilute with EtOAc. Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M NaOH (to remove excess boronic acid) and Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Catalytic Method (Green/Scale-Up)

Best for: Simple substrates, larger scale (>1g), cost-sensitive projects.

Reagents:

-

Cu(OAc)₂ (10–20 mol%)

-

Arylboronic acid (2.0 equiv)

-

Base: DBU or 2,6-Lutidine (2.0 equiv)

-

Solvent: Methanol or Acetonitrile (oxygen solubility is higher in these than DCM).

-

Atmosphere:

balloon or vigorous air bubbling.

Workflow Visualization:

Figure 2: Operational workflow for N-arylation.[4] The "Monitoring" phase is critical for detecting protodeboronation early.

Data Summary & Troubleshooting

Substrate Scope & Limitations

| Parameter | Optimal Condition | Limitation / Note |

| Amine Type | Cyclic 2° (Piperidine, Morpholine) | Acyclic 2° amines are slower.[5] 1° amines may over-arylate.[6] |

| Boronic Acid | Electron-poor or Neutral | Electron-rich (e.g., p-OMe) acids react slowly; require higher Cu loading. |

| Sterics | Ortho-substitution on Boronic Acid | Significantly reduces yield. Use Protocol A with 3.0 eq acid. |

| Solvent | DCM (Protocol A), MeOH (Protocol B) | Avoid coordinating solvents like DMF if possible (slows reaction). |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning or Water | Add 4Å Molecular Sieves. Switch from TEA to Pyridine. |

| High Protodeboronation (Ar-H) | Slow Transmetallation | Add slow addition of Boronic Acid (syringe pump). Increase [Cu]. |

| Reaction Stalls at 50% | Cu(II) Depletion | Ensure the vessel is not sealed under Argon. Open to air or add |

| Blue Solution turns Red/Orange | Cu(I) Accumulation | Oxidation is failing. Increase agitation (stir rate) to improve |

References

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link

-

Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link

-

Vantourout, J. C., & Watson, A. J. B. (2017).[3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link

Sources

- 1. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: 1-(4-Methoxyphenyl)piperidine as a Versatile Intermediate for Advanced Hole Transport Materials

Authored by: A Senior Application Scientist

Abstract

The rapid evolution of optoelectronic devices, particularly perovskite solar cells (PSCs), has placed immense focus on the development of efficient and stable charge transport layers. Hole Transport Materials (HTMs) are critical components that dictate device efficiency, longevity, and cost. While complex molecules like spiro-OMeTAD have set performance benchmarks, their intricate synthesis and high cost are significant barriers to commercialization.[1] This guide focuses on 1-(4-Methoxyphenyl)piperidine , a foundational intermediate, providing researchers with the necessary protocols to synthesize this building block and leverage it for the development of novel, cost-effective arylamine-based HTMs. We will explore the underlying chemical principles, provide step-by-step synthesis and characterization protocols, and demonstrate its application in a representative device workflow.

The Strategic Importance of the (4-Methoxyphenyl)amino Moiety in HTMs

The efficacy of an HTM is governed by several key properties: its highest occupied molecular orbital (HOMO) energy level, hole mobility, film-forming capability, and thermal stability.[2][3] The N,N-di(4-methoxyphenyl)amine unit, a cornerstone of many high-performance HTMs like spiro-OMeTAD, is particularly effective for several reasons.[4][5]

-

Energy Level Tuning: The methoxy (–OCH₃) group is an electron-donating group. Its presence on the phenyl ring raises the HOMO energy level of the molecule.[1] This is a critical design feature, as an appropriate HOMO level, slightly higher than the valence band maximum of the perovskite absorber, ensures an energetic driving force for efficient hole extraction and transport.[6]

-

Interfacial Passivation: The oxygen atom in the methoxy group can interact with the perovskite surface, potentially passivating defects and improving the quality of the perovskite/HTM interface, which is crucial for minimizing charge recombination.[1]

-

Solubility and Morphology: The methoxy groups can improve the solubility of the final HTM in common organic solvents used for device fabrication, aiding in the formation of uniform, pinhole-free thin films.

This compound serves as a structurally simpler yet functionally relevant model and intermediate. It contains the core (4-methoxyphenyl)-N unit, allowing researchers to practice and optimize the crucial N-arylation coupling reactions that are fundamental to building more complex, multi-armed HTM architectures.

Synthesis and Characterization of the Intermediate

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The latter is often preferred for its high yields and tolerance of various functional groups.

Protocol 2.1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a reliable method for the N-arylation of piperidine with 4-bromoanisole.

Materials & Reagents:

-

4-Bromoanisole

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)

Workflow Diagram:

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 eq), sodium tert-butoxide (1.4 eq), XPhos (0.03 eq), and palladium(II) acetate (0.015 eq).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

-

Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromoanisole is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Carefully quench with deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) is typically effective. The basic nature of the amine product can sometimes cause tailing on silica gel; adding 0.5-1% triethylamine to the mobile phase can mitigate this issue.[7]

Protocol 2.2: Characterization

The identity and purity of the synthesized this compound must be confirmed.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation | Peaks corresponding to methoxy protons (~3.8 ppm), aromatic protons (~6.8-7.0 ppm), and piperidine protons in two distinct environments (~1.5-1.7 ppm and ~3.0-3.2 ppm). |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms, including the methoxy carbon, aromatic carbons, and piperidine carbons. |

| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇NO (191.27 g/mol ).[8] |

| FT-IR | Functional group identification | Characteristic C-O stretching for the ether, C-N stretching, and aromatic C-H bands. |

From Intermediate to a Functional Hole Transport Material

With the intermediate in hand, more complex HTMs can be built. As an illustrative example, we describe the synthesis of a simple "two-armed" HTM, 4,4'-(piperazine-1,4-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) , which utilizes a related piperazine core but demonstrates the key coupling strategy. The principles are directly transferable to piperidine-functionalized cores.

Protocol 3.1: Synthesis of a Dimeric Arylamine HTM

This protocol involves a double Buchwald-Hartwig amination on a central core.

Step 1: Synthesis of the "Arm" - N,N-bis(4-methoxyphenyl)amine This precursor is synthesized by coupling two equivalents of 4-bromoanisole with one equivalent of 4-anisidine, using a similar Buchwald-Hartwig protocol as described in 2.1.

Step 2: Coupling to the Core

-

Reaction Setup: In a Schlenk flask under argon, combine the central core (e.g., 1,4-dibromobenzene), the amine "arm" from Step 1 (2.2 eq), Pd(OAc)₂ (0.03 eq), XPhos (0.06 eq), and NaOtBu (2.8 eq).

-

Reaction & Work-up: Add anhydrous toluene and heat to 110 °C. Monitor by TLC. Upon completion, follow the work-up and purification steps as outlined in Protocol 2.1. Purification may require multiple chromatographic steps or recrystallization to achieve the high purity (>99.5%) required for electronic devices.

Application in a Perovskite Solar Cell

The final step is to incorporate the newly synthesized HTM into a device to evaluate its performance.

Device Architecture and Energy Levels

A standard n-i-p planar heterojunction architecture is commonly used for testing new HTMs. The energy level alignment between layers is paramount for efficient charge transport and blocking of opposite charge carriers.[6][9]

Caption: Typical n-i-p device architecture and corresponding energy level alignment.

Protocol 4.1: Device Fabrication

This protocol assumes the availability of pre-fabricated FTO/c-TiO₂/Perovskite substrates.

Materials & Reagents:

-

Synthesized and purified HTM

-

Chlorobenzene (anhydrous)

-

Additives: 4-tert-butylpyridine (TBP) and Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

-

Perovskite-coated substrates

-

Spin-coater

-

Thermal evaporator

Step-by-Step Procedure:

-

HTM Solution Preparation: Prepare the HTM solution inside a nitrogen-filled glovebox.

-

Dissolve the HTM (e.g., 75 mg/mL) in chlorobenzene.

-

Prepare a Li-TFSI stock solution (e.g., 520 mg/mL in acetonitrile).

-

Add the additives to the HTM solution. A typical ratio is 17.5 µL of Li-TFSI solution and 28.8 µL of TBP per 1 mL of HTM solution.

-

-

HTM Deposition:

-

Transfer the perovskite-coated substrates into the glovebox.

-

Deposit the HTM solution onto the perovskite layer via spin-coating (e.g., at 4000 rpm for 30 seconds).[10]

-

-

Annealing: Anneal the substrates on a hotplate at 70-80 °C for 10-15 minutes to remove residual solvent.

-

Back Contact Deposition: Transfer the substrates to a thermal evaporator. Deposit a gold or silver back contact (80-100 nm thickness) through a shadow mask to define the active area of the device.

-

Oxidation/Doping: Store the completed devices in a dry air environment (e.g., a desiccator with ~20% relative humidity) for 12-24 hours. This step is crucial for the p-doping of many arylamine HTMs, which oxidizes the material and increases its conductivity.[11]

Protocol 4.2: Performance Characterization

The device performance is evaluated by measuring its current density-voltage (J-V) characteristics under simulated sunlight.

| Parameter | Symbol | Description |

| Power Conversion Efficiency | PCE (%) | The overall efficiency of converting light energy to electrical energy. |

| Open-Circuit Voltage | V_oc (V) | The maximum voltage the cell can produce, measured at zero current. It is sensitive to the HOMO level of the HTM. |

| Short-Circuit Current Density | J_sc (mA/cm²) | The maximum current density at zero voltage. It is related to light absorption and charge collection. |

| Fill Factor | FF (%) | A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power is extracted. It is highly dependent on charge mobility and series/shunt resistance. |

A solar simulator (AM 1.5G, 100 mW/cm²) coupled with a source meter is used to obtain the J-V curve, from which these key performance metrics are extracted. The performance should be compared against a control device fabricated with a standard HTM like spiro-OMeTAD under identical conditions.

References

-

Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (2024). MDPI. Retrieved from [Link]

-

A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells. (2019). Scilit. Retrieved from [Link]

-

An efficient asymmetric structured hole transport material for perovskite solar cells. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). MDPI. Retrieved from [Link]

-

The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene. (2022). Frontiers. Retrieved from [Link]

-

Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. (n.d.). J-STAGE. Retrieved from [Link]

-

Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). arXiv. Retrieved from [Link]

-

Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Researchers design novel HTMs for perovskite quantum dot solar cells. (2023). Perovskite-Info. Retrieved from [Link]

-

Synthesis route of spiro-OMeTAD derivates. (2022). ResearchGate. Retrieved from [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved from [Link]

-

Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2025). ACS Publications. Retrieved from [Link]

-

Two-step synthetic route for SDF-OMeTAD and chemical structure of spiro-MeOTAD. (2018). ResearchGate. Retrieved from [Link]

-

Recent Advances in Fabrication Techniques of Perovskite Solar Cells: A Review. (2016). Semantic Scholar. Retrieved from [Link]

-

The donor-dependent methoxy effects on the performance of hole-transporting materials for perovskite solar cells. (2020). ResearchGate. Retrieved from [Link]

-

Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022). ACS Publications. Retrieved from [Link]

-

Recent Advancements in Ambient‐Air Fabrication of Perovskite Solar Cells. (2023). PMC - NIH. Retrieved from [Link]

-

Characterisation of different hole transport materials as used in organic p-i-n solar cells. (2008). SPIE Digital Library. Retrieved from [Link]

-

Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). MDPI. Retrieved from [Link]

-

Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2025). Northumbria University Research Portal. Retrieved from [Link]

-

Superoxide radical derived metal-free spiro-OMeTAD for highly stable perovskite solar cells. (2024). Nature. Retrieved from [Link]

-

Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu₂O as the Hole Transport Material. (2022). MDPI. Retrieved from [Link]

-

Fabrication of perovskite solar cells. (2015). ResearchGate. Retrieved from [Link]

-

Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. (2019). Royal Society of Chemistry. Retrieved from [Link]

-

Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (2016). ResearchGate. Retrieved from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). DTIC. Retrieved from [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2017). ResearchGate. Retrieved from [Link]

-

CAS 5097-25-6 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. (2009). PubMed. Retrieved from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Retrieved from [Link]

-

Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. (2005). ResearchGate. Retrieved from [Link]

-

Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. (2025). PMC. Retrieved from [Link]

-

Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. (2015). PubMed. Retrieved from [Link]

-

Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019). ACS Publications. Retrieved from [Link]

-

Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. (2020). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. Frontiers | The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. spij.jp [spij.jp]

- 10. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Superoxide radical derived metal-free spiro-OMeTAD for highly stable perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis of 1-(4-Methoxyphenyl)piperidine for pharmaceutical research

Application Note: Scalable Synthesis of 1-(4-Methoxyphenyl)piperidine

Executive Summary

This compound (CAS: 5097-25-6) is a critical pharmacophore found in various antifungal agents, sigma receptor ligands, and neurotransmitter modulators.[1] Its synthesis at scale requires balancing purity profiles with cost-efficiency.[2]

This guide presents two validated protocols for the synthesis of this compound:

-

Method A (Precision Route): Palladium-catalyzed Buchwald-Hartwig amination.[2] Ideal for late-stage pharmaceutical intermediates where purity is paramount and trace metal scavenging is manageable.[2]

-

Method B (Bulk Route): Bis-alkylation cyclization of p-anisidine.[2] Ideal for multi-kilogram starting material production where cost is the primary driver.[2]

Retrosynthetic Analysis & Strategy

To determine the optimal synthetic pathway, we analyze the disconnection of the C-N bonds.[1]

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is the "Pharma Standard" for generating high-value intermediates.[2] It operates under mild conditions and avoids the formation of quaternary ammonium salts often seen in alkylation chemistry.[2]

Mechanism: The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[2]

-

Amine Coordination: Piperidine coordinates to the Pd center.[2]

-

Deprotonation: The base (NaOtBu) removes the proton from the amine.[2]

-

Reductive Elimination: The C-N bond forms, regenerating Pd(0).[2]

Protocol Parameters:

| Parameter | Specification | Rationale |

| Substrate | 4-Bromoanisole | Higher reactivity than chloro-analogs; cheaper than iodo-analogs. |

| Catalyst | Pd(OAc)₂ (1 mol%) | Stable Pd(II) precursor; reduces to active Pd(0) in situ.[1] |

| Ligand | BINAP (1.5 mol%) | Bidentate phosphine ligand prevents β-hydride elimination and stabilizes the Pd center. |

| Base | NaOtBu (1.4 equiv) | Strong, bulky base ensures rapid deprotonation without nucleophilic attack on the substrate.[1] |

| Solvent | Toluene | Non-polar, high-boiling solvent compatible with bases; excellent for azeotropic drying if needed.[1][2] |

Step-by-Step Protocol:

-

Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Flush with Argon for 15 minutes.

-